N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-difluorophenyl group at position 5 and an acetamide-linked 3-chloro-2-methylphenyl moiety at position 2. The presence of electron-withdrawing groups (chloro and fluoro) and the acetamide linker suggests possible applications in targeting enzymes or receptors requiring hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N5O3/c1-9-11(20)3-2-4-14(9)23-15(28)8-26-17-16(24-25-26)18(29)27(19(17)30)10-5-6-12(21)13(22)7-10/h2-7,16-17H,8H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICGIZAKOGILKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide” typically involves multi-step organic synthesis. The process may include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This step involves cyclization reactions using appropriate precursors.
Introduction of the difluorophenyl group: This can be achieved through substitution reactions.
Attachment of the chloro-methylphenyl group: This step may involve coupling reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, warranting further investigation.
Industry
In industry, the compound may find applications in the development of new materials. Its unique properties could be harnessed for the creation of advanced polymers or other materials.
Mechanism of Action
The mechanism of action of “N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide ()
- Core Structure : Identical pyrrolo[3,4-d][1,2,3]triazole system.
- Substituents :
- Position 5: 3-chloro-4-fluorophenyl (vs. 3,4-difluorophenyl in the target compound).
- Acetamide Group: N-linked to 2,3-dimethylphenyl (vs. 3-chloro-2-methylphenyl).
- The 2,3-dimethylphenyl group may enhance lipophilicity compared to the 3-chloro-2-methylphenyl group .
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives ()
- Core Structure : Pyrrolo-thiazolo-pyrimidine (distinct from pyrrolo-triazole).
- Substituents : Methoxyphenyl, chlorophenyl, and triazole/thiadiazine appendages.
- Implications : The thiazolo-pyrimidine core introduces different electronic properties, likely influencing solubility and metabolic stability. Methoxy groups may improve membrane permeability compared to halogens .
Functional Group Analogues
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) ()
- Core Structure : Triazolo[1,5-a]pyrimidine.
- Substituents : Sulfonamide-linked 2,6-difluorophenyl.
- pharmaceuticals) .
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) ()
- Core Structure: Oxazolidinone-acetamide hybrid.
- Substituents : Methoxy and dimethylphenyl groups.
- Implications: The oxazolidinone moiety introduces conformational rigidity, which may improve target selectivity compared to the flexible pyrrolo-triazole system .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Substituent Effects on Bioactivity
- Halogen Positioning : The 3,4-difluorophenyl group in the target compound provides a balanced electronic profile, whereas the 3-chloro-4-fluorophenyl group in ’s analogue may introduce steric hindrance, reducing binding efficiency in certain targets .
- Acetamide vs. Sulfonamide : The acetamide linker in the target compound offers moderate hydrogen-bonding capability, making it suitable for protease or kinase inhibition, while sulfonamide-containing compounds like flumetsulam target ALS enzymes in plants .
Pharmacological Potential
- The target compound’s pyrrolo-triazole core is understudied but shares structural motifs with known kinase inhibitors. Its fluorinated aryl groups may enhance blood-brain barrier penetration, suggesting CNS applications .
- Comparatively, thiazolo-pyrimidine derivatives () exhibit broader antimicrobial activity, highlighting the impact of core structure on biological targeting .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound with notable biological activity. Its structure suggests potential applications in medicinal chemistry due to its complex arrangement of functional groups that may interact with biological targets.
The compound is believed to exert its biological effects primarily through inhibition of specific enzymes and pathways involved in disease processes. Research indicates that it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Inhibition of IDO can enhance anti-cancer immunity and improve the efficacy of existing therapies .
Antiviral Properties
Recent studies have highlighted the compound's anti-HIV activity. It has shown promising results against HIV-1 with single-digit micromolar potency. The structural flexibility provided by the haloamide component is thought to contribute to its effectiveness against resistant strains of the virus .
Cytotoxicity and Therapeutic Index
The compound's cytotoxicity has been evaluated in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are crucial for determining its therapeutic index (TI), which indicates the safety margin of the drug. For instance, compounds similar to this compound have demonstrated TIs that suggest a favorable balance between efficacy and toxicity .
Study 1: Anti-HIV Activity
In a study evaluating various derivatives of pyrrolo[3,4-d][1,2,3]triazoles for anti-HIV activity:
- Compound Tested : N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
- Results : Showed an EC50 of 5.74 μM against HIV-1.
- : The compound exhibited significant antiviral properties with potential for further development into therapeutic agents against HIV .
Study 2: IDO Inhibition
A patent study reported that the compound effectively modulated IDO activity:
- Application : Treatment of cancers associated with IDO-mediated immunosuppression.
- Outcome : Enhanced effectiveness of standard cancer treatments when used in conjunction with this compound .
Table 1: Biological Activity Summary
| Activity Type | Measurement | Value |
|---|---|---|
| Anti-HIV EC50 | μM | 5.74 |
| Cytotoxicity CC50 | μM | Varies by cell line |
| Therapeutic Index (TI) | Ratio | Varies |
Table 2: Structural Variants and Their Activities
| Compound Variant | EC50 (μM) | Description |
|---|---|---|
| Original Compound | 5.74 | Parent compound |
| Variant A | 4.21 | Enhanced potency with fluorine |
| Variant B | 10.00 | Reduced activity with nitro group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
